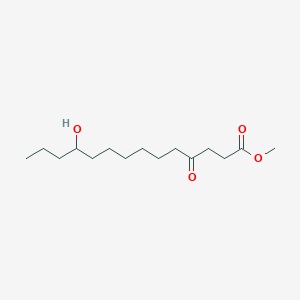

Methyl 11-hydroxy-4-oxotetradecanoate

Descripción

Methyl 11-hydroxy-4-oxotetradecanoate is a methyl ester derivative of a 14-carbon fatty acid featuring a hydroxyl group at position 11 and a ketone group at position 3. Oxygenated fatty acid esters like this often exhibit distinct physicochemical properties (e.g., polarity, solubility) and biological activities compared to non-functionalized analogs.

Propiedades

Número CAS |

915281-18-4 |

|---|---|

Fórmula molecular |

C15H28O4 |

Peso molecular |

272.38 g/mol |

Nombre IUPAC |

methyl 11-hydroxy-4-oxotetradecanoate |

InChI |

InChI=1S/C15H28O4/c1-3-8-13(16)9-6-4-5-7-10-14(17)11-12-15(18)19-2/h13,16H,3-12H2,1-2H3 |

Clave InChI |

AZMXBVKNISOQMP-UHFFFAOYSA-N |

SMILES canónico |

CCCC(CCCCCCC(=O)CCC(=O)OC)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl 11-hydroxy-4-oxotetradecanoate shares structural similarities with other oxygenated methyl esters reported in the literature. Key comparisons include:

Table 1: Structural Comparison of Methyl Esters

Key Observations :

- Functional Groups: The hydroxyl and ketone groups in Methyl 11-hydroxy-4-oxotetradecanoate increase its polarity compared to saturated esters like methyl palmitate . This may influence solubility in polar solvents and chromatographic behavior (e.g., HPLC retention time).

- Chain Length: Its C14 chain distinguishes it from diterpene-based esters (e.g., sandaracopimaric acid methyl ester) and longer-chain fatty acid esters like ethyl linolenate (C18) .

Spectroscopic and Chromatographic Properties

- NMR and FTIR: Methyl esters with hydroxyl groups (e.g., methyl shikimate) show characteristic O–H stretching (~3200–3600 cm⁻¹ in FTIR) and proton signals near δ 1–3 ppm in ¹H NMR for hydroxyl-bearing carbons . The ketone group in Methyl 11-hydroxy-4-oxotetradecanoate would exhibit a strong C=O stretch (~1700 cm⁻¹) in FTIR and a carbonyl carbon signal at ~200–220 ppm in ¹³C NMR .

- Chromatography: Oxygenated esters like 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester typically elute later in GC or HPLC compared to non-polar esters (e.g., methyl palmitate) due to increased polarity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.